molecular formula C22H16N2O4 B2462730 3-(3-Phenoxybenzamido)benzofuran-2-carboxamide CAS No. 477511-44-7

3-(3-Phenoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2462730
CAS No.: 477511-44-7
M. Wt: 372.38
InChI Key: VZOIJPYYICYWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran-2-carboxamide . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are present in many biologically active natural products and drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved in a single synthetic operation through a one-pot, two-step transamidation procedure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . The C–H arylation reactions use Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The transamidation procedure allows for directing group cleavage and further diversification of the C3-arylated benzofuran products .

Scientific Research Applications

Synthesis and Biological Activity

Benzofuran and its derivatives are highlighted for their significance in the synthesis of biologically active compounds. For instance, the development of efficient methods to construct benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives showcases the versatility of phenoxyamide reagents in synthesizing complex structures under metal-free conditions. Such methodologies are crucial for the design of compounds with potential pharmacological activities (Li et al., 2019).

Antiproliferative and Antimicrobial Applications

Research on benzamide derivatives, including those with a phenoxy functionality, has shown promising antiproliferative activity against various cancer cell lines. The mechanism of action for some of these compounds involves cell cycle arrest and induction of apoptosis, mediated by caspase activation (Raffa et al., 2015). Additionally, benzamide and benzofuran derivatives have been explored for their antimicrobial properties, although specific activities vary based on the compound's structure and the pathogens tested (Zhang et al., 2018).

Molecular Docking and Drug Design

The structural features of benzofuran and benzamide derivatives make them suitable candidates for molecular docking studies in drug design. Their interaction with biological targets, such as enzymes and receptors, can be meticulously analyzed to develop new therapeutic agents with enhanced efficacy and specificity. For example, benzofuran derivatives have been investigated for their potential as D-2 dopamine receptor imaging agents, demonstrating the importance of structural analogues in developing diagnostic tools (Murphy et al., 1990).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . There is considerable interest in novel synthetic methodologies that can provide access to new kinds of benzofuran derivatives . This suggests that “3-(3-Phenoxybenzamido)benzofuran-2-carboxamide” and other benzofuran derivatives may have promising future directions in drug development and other applications.

Properties

IUPAC Name

3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOIJPYYICYWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.